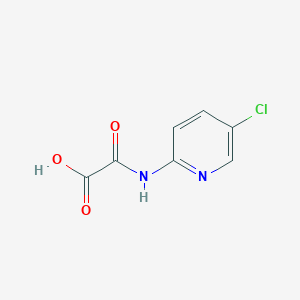

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Vue d'ensemble

Description

The compound "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The presence of the chloro group and the amino-oxoacetic acid moiety suggests that this compound could have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was synthesized using a slow evaporation technique, indicating that similar methods could potentially be applied to synthesize the compound . Another related compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . These methods provide a foundation for the synthesis of "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" by suggesting possible reactants and conditions that could be used.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . For example, the cocrystal mentioned earlier belongs to the monoclinic crystallographic system and is stabilized by various hydrogen bonding interactions . Similarly, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid also belongs to the monoclinic system and features intermolecular hydrogen bonds . These findings suggest that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" may also exhibit a complex hydrogen-bonded network, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. For instance, the trichloroacetate salts of 2-amino-5-chloropyridinium exhibit interactions with oppositely charged anions to form hydrogen-bonded chains . This indicates that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" could also participate in hydrogen bonding and potentially form salts with various anions, which could be explored for their chemical reactivity and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was found to have nonlinear optical (NLO) properties . Additionally, the crystal structure and magnetic properties of related compounds have been studied, revealing low magnetic susceptibilities and various magnetic behaviors depending on the crystal stacking structures and supramolecular interactions . These studies suggest that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" could also exhibit unique physical properties, which could be characterized through similar investigations.

Applications De Recherche Scientifique

Application 1: Synthesis of Biologically Active Compounds

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of novel acetamides with 1,2,4-oxadiazole cycles. These acetamides have shown interesting biological properties.

Application 2: Anti-Fibrosis Activity

- Scientific Field : Pharmacology .

- Summary of the Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity .

- Methods of Application : The compound is used to prepare a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives are then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 3: Preparation of Heterocyclic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound can be used in the preparation of a variety of heterocyclic compounds . Heterocyclic compounds are widely used in many fields, including medicine, agriculture, and materials science .

- Results or Outcomes : The preparation of heterocyclic compounds can lead to a wide range of potential applications, depending on the specific structures and properties of the compounds .

Safety And Hazards

Propriétés

IUPAC Name |

2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMUSEDZBHNTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630465 | |

| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid | |

CAS RN |

552850-73-4 | |

| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)